molecular formula C14H10ClN3O2S B5167264 N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide

N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide

Cat. No.: B5167264
M. Wt: 319.8 g/mol
InChI Key: MSNHFWQWIJTNNG-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex molecules . The presence of the benzothiadiazole moiety imparts unique photophysical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate benzoyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes steps such as nitration, reduction, and acylation, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety acts as an electron acceptor, facilitating charge transfer processes. This property is crucial in its application in optoelectronic devices, where it helps in the efficient transfer of electrons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of the methoxy group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-20-12-6-5-8(15)7-9(12)14(19)16-10-3-2-4-11-13(10)18-21-17-11/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNHFWQWIJTNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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